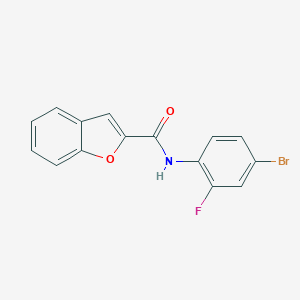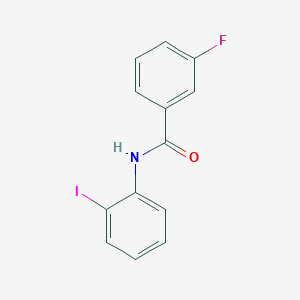![molecular formula C19H22N2O4 B250818 N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B250818.png)
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide, also known as IB-DNQ, is a chemical compound that belongs to the class of benzamides. This compound is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves the binding of this compound to the ATP-binding site of protein kinases. This binding results in a conformational change of the protein kinase, which in turn leads to the activation or inhibition of its activity. The fluorescence signal generated by N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide is proportional to the level of protein kinase activity, providing a quantitative measure of this activity.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to selectively inhibit the activity of several protein kinases, including c-Src, Abl, and Lck. This inhibition results in the suppression of cell proliferation and migration, making N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide a potential anti-cancer agent. Moreover, N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to induce cell death in cancer cells, suggesting its potential as a cytotoxic agent.
实验室实验的优点和局限性
The advantages of using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide in lab experiments include its high sensitivity and selectivity for protein kinase activity, its ability to detect protein kinase activity in live cells and tissues, and its potential as a therapeutic agent for cancer. However, the limitations of using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
Future research on N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide should focus on its potential as a therapeutic agent for cancer and other diseases. Moreover, the development of new assays and techniques for detecting protein kinase activity using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide could lead to the discovery of new protein kinase inhibitors and the development of new drugs for treating various diseases. Finally, further studies on the mechanism of action of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide could provide insights into the regulation of protein kinase activity and its role in disease pathogenesis.
合成方法
The synthesis of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 3-aminophenylisobutyrate with 2,4-dimethoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields a high purity and yield of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide, making it suitable for large-scale production.
科学研究应用
N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been extensively used in scientific research as a fluorescent probe for detecting protein kinase activity. This compound can selectively bind to the ATP-binding site of protein kinases, resulting in a fluorescence signal that can be measured. This property makes N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide a valuable tool for studying protein kinase activity in cells and tissues. Moreover, N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been used to develop high-throughput screening assays for identifying protein kinase inhibitors.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-13-6-5-7-14(10-13)21-19(23)16-9-8-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI 键 |
RAIMFSAHLSNSFP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)